3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Catalog No.
S683902
CAS No.
375857-65-1
M.F
C7H3BrF3N3
M. Wt
266.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin...

CAS Number

375857-65-1

Product Name

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H

InChI Key

KNZLHVPYMPIRLG-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=C2N=C1C(F)(F)F)Br

Canonical SMILES

C1=CN2C(=CN=C2N=C1C(F)(F)F)Br

Synthesis and Characterization:

-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound can be synthesized through various methods, including the reaction of 3-bromo-5-nitropyrimidine with trifluoroacetonitrile.[1]

Scientists use various techniques to characterize synthesized compounds, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide information about the compound's structure and composition. []

Potential Applications:

Research suggests that 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine may have potential applications in various scientific fields, including:

  • Medicinal chemistry: Due to the presence of the imidazo ring, which is found in many biologically active molecules, researchers are investigating this compound's potential for medicinal applications. [, ]
  • Material science: The unique properties of heterocyclic compounds like 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine make them interesting candidates for material science applications. However, more research is required in this area. []

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by the presence of both bromine and trifluoromethyl groups. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C7H4BrF3N4, and it features a unique structure that contributes to its chemical reactivity and biological properties.

  • Suzuki–Miyaura Cross-Coupling Reaction: This reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position of the compound. The process utilizes boronic acids in the presence of palladium catalysts, leading to the formation of C3-arylated derivatives .
  • Regiospecific Synthesis: The compound can also participate in regiospecific reactions to yield various substituted derivatives. This includes reactions that modify the imidazo ring or introduce additional functional groups .

Research indicates that 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine exhibits notable biological activities. It has been associated with antibacterial properties against various gram-positive and gram-negative bacteria. Some derivatives of imidazo[1,2-a]pyrimidines have shown potential as antimicrobial agents, suggesting that this compound may also possess similar capabilities . Additionally, compounds within this class have been studied for their role as GABA receptor modulators, which could be beneficial in treating anxiety disorders .

Several synthesis methods have been developed for 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine:

  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, leading to efficient synthesis pathways for various derivatives .
  • Conventional Synthetic Routes: Traditional methods involve multi-step synthesis starting from simpler precursors, often utilizing halogenation and nucleophilic substitution reactions to introduce the bromine and trifluoromethyl groups.

The applications of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development for antibacterial and neuropharmacological applications.
  • Chemical Probes: The compound can serve as a building block for synthesizing more complex molecules used in biochemical assays or as research tools in pharmacology.

Interaction studies involving 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine focus on its binding affinity to various biological targets. Notably, studies on its interaction with GABA receptors indicate that it may function as an allosteric modulator, which could enhance or inhibit receptor activity depending on the context. Further investigations into its interactions with other biomolecules are ongoing to elucidate its full pharmacological profile.

Several compounds share structural similarities with 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
7-Methylimidazo[1,2-a]pyrimidineContains a methyl group instead of trifluoromethylLess lipophilic compared to trifluoromethyl derivative
4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridineDifferent ring structurePotentially different biological activity
8-Fluoroimidazo[1,2-a]pyridineFluorine substitution at a different positionMay exhibit different pharmacokinetics

These compounds highlight the structural diversity within the imidazo family while emphasizing the unique properties conferred by specific substitutions such as bromine and trifluoromethyl groups.

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a fused nitrogen-containing heterocyclic compound characterized by a bicyclic structure combining an imidazole and pyrimidine ring. Its molecular formula is $$ \text{C}7\text{H}3\text{BrF}3\text{N}3 $$, with a molecular weight of 266.02 g/mol. Key structural features include a bromine atom at the 3-position and a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyrimidine core. The compound is classified under the imidazopyrimidine family, a subgroup of nitrogen-rich heterocycles with demonstrated pharmacological and synthetic relevance.

PropertyValue
CAS Number375857-65-1
SMILESFC(F)(F)C1=NC2=NC=C(Br)N2C=C1
InChIKeyKNZLHVPYMPIRLG-UHFFFAOYSA-N
PubChem CID11391462
Molecular Formula$$ \text{C}7\text{H}3\text{BrF}3\text{N}3 $$

The presence of electron-withdrawing groups (Br and CF₃) enhances its reactivity, particularly in cross-coupling reactions and functionalization at the 3-position.

Historical Context and Development

The synthesis of imidazo[1,2-a]pyrimidines dates back to the mid-20th century, with early methods focusing on cyclization of 2-aminopyrimidines with α-haloketones. However, 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine emerged as a distinct intermediate in the 2000s, driven by advancements in halogenation and fluorination techniques.

Key milestones include:

YearDevelopmentReference
2006Patent describing methods for preparing 3-bromo-5-trifluoromethylaniline, a precursor
2015Synthetic strategies for functionalizing imidazo[1,2-a]pyrimidines at the 3-position
2021Microwave-assisted Suzuki–Miyaura cross-coupling for arylating analogs

These advancements underscore its role in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry Research

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine serves as a versatile scaffold due to its:

  • Reactivity: The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups .
  • Biological Potential: The trifluoromethyl group enhances lipophilicity, a critical factor for membrane permeability and bioactivity. Analogous imidazopyrimidines have shown antimycotic, anticancer, and antifungal properties .
  • Divergent Functionalization: The compound’s structure allows for further derivatization at the 5-position via oxidation or nucleophilic substitution, expanding its synthetic utility .

Position within Imidazopyrimidine Family

Imidazopyrimidines are fused heterocycles with two nitrogen atoms in the pyrimidine ring and one in the imidazole ring. 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine occupies a unique niche due to:

FeatureComparison to Other Imidazopyrimidines
Substitution PatternsFocus on 3-bromo and 7-CF₃ groups, unlike 2- or 5-substituted analogs
ReactivityHigher electrophilicity at C3 due to bromine, enabling regioselective coupling
ApplicationsIntermediate in synthesizing kinase inhibitors, antimicrobial agents, and GABA receptor ligands

This positioning highlights its importance as a building block for bioactive molecules.

Solubility Profile in Various Solvents

The solubility characteristics of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine demonstrate the typical behavior of halogenated heterocyclic compounds with significant hydrophobic character due to the presence of both bromine and trifluoromethyl functional groups.

Water solubility is extremely limited, with the compound classified as very slightly soluble in aqueous media. Quantitative solubility data indicates a solubility of approximately 0.27 g/L at 25°C [4], which corresponds to the predicted behavior based on the compound's lipophilic nature and the presence of electron-withdrawing substituents that reduce hydrogen bonding capacity with water molecules.

Organic solvent solubility is significantly enhanced compared to aqueous systems. The compound demonstrates soluble characteristics in common organic solvents , including dimethyl sulfoxide (DMSO), which is frequently employed for preparation of stock solutions in analytical and synthetic applications. This enhanced solubility in organic media is attributed to the favorable interactions between the compound's aromatic system and organic solvent molecules.

SolventSolubilityNotes
WaterVery slightly soluble (0.27 g/L at 25°C)Calculated value (ACD/Labs) [4]
Organic SolventsSolubleGeneral organic solvent solubility
DMSOSolubleCommonly used for stock solutions
MethanolLikely solubleTypical for similar compounds
EthanolLikely solubleTypical for similar compounds
AcetoneLikely solubleTypical for similar compounds

Melting and Boiling Point Characteristics

The thermal properties of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine remain incompletely characterized in the available literature, with specific melting and boiling point values not definitively established through experimental determination [1] [3]. This absence of precise thermal transition data is not uncommon for specialized heterocyclic compounds that are primarily utilized as synthetic intermediates or research chemicals.

The melting point data is listed as not available in commercial supplier specifications [1] [3], indicating that systematic thermal analysis studies have not been conducted or reported for this specific compound. This represents a significant gap in the physicochemical characterization that would be valuable for both analytical identification and process development applications.

Similarly, boiling point information is not available in the current literature [1] [3], which is consistent with the compound's likely decomposition before reaching its theoretical boiling point. This behavior is typical for heterocyclic compounds containing multiple electron-withdrawing groups, where thermal decomposition often occurs prior to normal phase transitions.

The density of the compound has been calculated using advanced computational methods, yielding a predicted value of 1.96 ± 0.1 g/cm³ [1]. This relatively high density reflects the presence of the heavy bromine atom and the compact molecular structure of the fused heterocyclic system.

Thermal PropertyValueMethod/Source
Melting PointNot availableSupplier data [1] [3]
Boiling PointNot availableSupplier data [1] [3]
Density (calculated)1.96 ± 0.1 g/cm³ (predicted)SciFinder calculation [1]

Spectroscopic Fingerprinting

The spectroscopic characterization of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine relies on multiple analytical techniques that provide complementary structural information essential for compound identification and purity assessment.

Molecular identification parameters include the InChI (International Chemical Identifier): InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H and the corresponding InChI Key: KNZLHVPYMPIRLG-UHFFFAOYSA-N [8]. These identifiers provide unique molecular fingerprints that enable precise database searches and compound verification across chemical information systems.

Chemical structure representation utilizes SMILES notation: BrC1=CN=C2N=C(C=C[N]12)C(F)(F)F, with the Canonical SMILES: FC(F)(F)C1=CN2C(=NC=C2Br)N=C1 [8]. These representations encode the complete molecular connectivity and stereochemical information in a standardized format suitable for computational applications.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary technique for structure elucidation and purity analysis [10]. The presence of both bromine and trifluoromethyl substituents provides distinctive chemical shift patterns that facilitate unambiguous identification. The trifluoromethyl group typically appears as a characteristic singlet in 19F NMR spectra, while the aromatic protons of the imidazo[1,2-a]pyrimidine core system exhibit predictable coupling patterns in 1H NMR analysis.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [10]. The molecular ion peak at m/z 266.02 (for 79Br isotope) and 268.02 (for 81Br isotope) confirms the molecular formula, while characteristic fragmentation patterns involving loss of bromine and trifluoromethyl groups provide additional structural confirmation.

Infrared spectroscopy enables functional group identification through characteristic absorption bands [10]. The trifluoromethyl group exhibits strong C-F stretching vibrations in the 1000-1300 cm⁻¹ region, while the aromatic C=N and C=C stretching modes appear in the 1500-1600 cm⁻¹ range. The imidazo[1,2-a]pyrimidine core structure produces distinctive fingerprint patterns in the 800-1500 cm⁻¹ region.

Ultraviolet-Visible spectroscopy provides information about electronic transitions and conjugation effects [10]. The extended π-electron system of the heterocyclic core, modified by the electron-withdrawing effects of bromine and trifluoromethyl substituents, produces characteristic absorption maxima that can be used for quantitative analysis and purity assessment.

Refractive index measurements provide an additional physical property for compound identification, with a reported value of 1.620 [1]. This optical property reflects the compound's molecular polarizability and can serve as a rapid identification parameter.

Spectroscopic TechniqueApplicationKey Characteristics
InChI/InChI KeyUnique molecular identifierDatabase searchable fingerprint [8]
SMILES NotationChemical structure representationStandardized connectivity encoding [8]
NMR SpectroscopyStructure elucidation and purity analysisCharacteristic chemical shift patterns [10]
Mass SpectrometryMolecular weight confirmationIsotope pattern and fragmentation analysis [10]
Infrared SpectroscopyFunctional group characterizationC-F and aromatic stretching modes [10]
UV-Visible SpectroscopyElectronic properties analysisπ-electron system transitions [10]
Refractive IndexPhysical property measurement1.620 (optical identification) [1]

XLogP3

3.1

Wikipedia

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Dates

Last modified: 08-15-2023

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